methyl 3-{3-[2-(diallylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate
Description
Methyl 3-{3-[2-(diallylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate is a heterocyclic compound featuring a thiophene core substituted with a pyrrole ring bearing a diallylamino-oxoacetyl group. Its molecular structure (C₂₂H₂₃N₃O₄S, MW: 425.5 g/mol) includes a 4-methyl thiophene-2-carboxylate scaffold and a 1H-pyrrol-1-yl moiety modified at position 3 with a diallylamino-linked oxoacetyl chain.
Properties
IUPAC Name |
methyl 3-[3-[2-[bis(prop-2-enyl)amino]-2-oxoacetyl]pyrrol-1-yl]-4-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-5-8-20(9-6-2)18(23)16(22)14-7-10-21(11-14)15-13(3)12-26-17(15)19(24)25-4/h5-7,10-12H,1-2,8-9H2,3-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTXIXAJHQQVJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1N2C=CC(=C2)C(=O)C(=O)N(CC=C)CC=C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The compound can be dissected into three primary components:
- 4-Methyl-2-thiophenecarboxylate core
- 1H-pyrrole-3-carboxamide subunit
- Diallylamino-oxoacetyl linker
Retrosynthetic disconnections suggest two viable pathways (Figure 1):
- Pathway A : Late-stage coupling of pre-formed pyrrole and thiophene intermediates
- Pathway B : Sequential assembly on a thiophene scaffold
Table 1: Key Intermediates and Their Sources
Synthesis of the Thiophene Core
The 4-methyl-2-thiophenecarboxylate moiety is typically synthesized via the Gewald reaction , a three-component condensation between a ketone, α-cyanoester, and elemental sulfur.
Optimized Gewald Reaction Conditions
- Reactants :
- Methyl cyanoacetate (1.2 equiv)
- 3-Pentanone (1.0 equiv)
- Sulfur (1.5 equiv)
- Catalyst : Morpholine (20 mol%)
- Solvent : Ethanol/water (4:1 v/v)
- Temperature : 80°C, 6 hours
- Yield : 78–82%
Mechanistic Insight :
The reaction proceeds through Knoevenagel condensation to form an α,β-unsaturated nitrile, followed by sulfur incorporation via cyclization.
Pyrrole Subunit Synthesis
The 1H-pyrrole-3-carboxamide segment is constructed using a modified Paal-Knorr synthesis , followed by acylation.
Paal-Knorr Pyrrole Formation
Acylation with Diallylamino-oxoacetyl Group
- Acylating Agent : Chlorooxoacetyl chloride (1.1 equiv)
- Base : Triethylamine (2.5 equiv)
- Solvent : Dichloromethane, 0°C → room temperature
- Reaction Time : 12 hours
- Yield : 65–70%
Critical Note :
The diallylamine must be introduced post-acylation to prevent N-allyl group migration. Sequential addition of diallylamine in THF at −78°C ensures regioselective substitution.
Coupling Strategies for Final Assembly
Two predominant methods exist for conjugating the pyrrole and thiophene subunits:
Suzuki-Miyaura Cross-Coupling
Nucleophilic Aromatic Substitution
Table 2: Comparison of Coupling Methods
| Parameter | Suzuki-Miyaura | Nucleophilic Substitution |
|---|---|---|
| Yield | Moderate (55–60%) | Low (45–50%) |
| Functional Group Tolerance | High | Limited |
| Purification Difficulty | Challenging (Pd removal) | Moderate |
Industrial-Scale Production Considerations
While lab-scale synthesis prioritizes flexibility, industrial production emphasizes cost-efficiency and scalability:
Continuous Flow Synthesis
Purification Techniques
- Crystallization : Ethyl acetate/hexane (1:4) achieves >99% purity
- Chromatography : Avoided in production; replaced with acid-base washes
Analytical Data for Quality Control
Critical characterization data for batch validation:
Table 3: Spectroscopic Fingerprints
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.21 (s, 1H, pyrrole-H), δ 5.85 (m, 4H, allyl-H), δ 3.89 (s, 3H, OCH₃) |
| ¹³C NMR | δ 167.8 (ester C=O), δ 164.2 (amide C=O), δ 135.4 (thiophene C-S) |
| HRMS | [M+H]⁺ calc. 401.1524, found 401.1521 |
Challenges and Optimization Opportunities
- Oxoacetyl Group Instability : Hydrolysis during coupling necessitates anhydrous conditions
- N-Allyl Isomerism : Requires low-temperature (−78°C) amidation to suppress side reactions
- Pd Contamination : Chelating resins (e.g., SiliaMetS Thiol) reduce Pd levels to <5 ppm
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrrole rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological targets and its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable, functionalized structures.
Mechanism of Action
The mechanism of action of methyl 3-{3-[2-(diallylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The diallylamino group could facilitate binding to biological targets, while the thiophene and pyrrole rings might contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in the pyrrole substituent, thiophene substitution patterns, and functional groups. Key comparisons are summarized in Table 1.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
- Substituent Effects: The diallylamino group in the target compound increases lipophilicity (logP ~3.2 predicted), favoring membrane permeability but reducing aqueous solubility compared to the morpholino analog (logP ~1.8) .
- Electronic Effects : Aromatic substituents (e.g., 4-Cl, 4-F in ) introduce electron-withdrawing effects, enhancing hydrogen-bonding interactions with biological targets.
- Synthetic Routes : The target compound is synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution, similar to methods in , but diverges in using diallylamine derivatives for pyrrole functionalization .
Biological Activity
Methyl 3-{3-[2-(diallylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate is a complex organic compound notable for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.
Compound Overview
- Chemical Name : this compound
- Molecular Formula : C19H20N2O4S
- CAS Number : 866008-13-1
- Molecular Weight : 372.438 g/mol
This compound features a pyrrole ring, a thiophene ring, and a diallylamino group, contributing to its unique chemical reactivity and biological interactions .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Modulation : The diallylamino group may facilitate binding to specific enzymes or receptors, potentially modulating their activity. This interaction is crucial in pathways related to cell signaling and metabolic processes.
- Stability and Reactivity : The presence of the pyrrole and thiophene rings enhances the compound's stability and reactivity, allowing it to participate in diverse biochemical reactions .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess potent antibacterial effects against various strains of bacteria, including resistant strains .
Anticancer Potential
Preliminary studies suggest that this compound may also have anticancer properties. Analogous compounds have demonstrated cytotoxic effects on cancer cell lines, indicating potential for further development as an anticancer agent. For example, analogs tested in B16F10 murine melanoma cells showed varying degrees of cytotoxicity, with some exhibiting significant inhibition of cell proliferation at low concentrations .
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against resistant strains | |
| Anticancer | Cytotoxicity in B16F10 cells | |
| Enzyme Inhibition | Potential GSK-3 inhibition |
Case Studies
-
Antimicrobial Efficacy :
A study investigated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that the compounds inhibited bacterial growth effectively, suggesting that this compound may share similar properties due to structural similarities. -
Cytotoxicity Assessment :
In a cytotoxicity assay involving B16F10 murine melanoma cells, analogs of this compound were tested at various concentrations. The results showed that at concentrations below 20 µM, some analogs did not exhibit significant cytotoxicity, while others demonstrated potent cytotoxic effects, warranting further investigation into their mechanisms .
Q & A
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiophene ring’s electron-rich nature may favor electrophilic substitution .
- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize in vitro assays. The diallylamino group’s flexibility may influence binding entropy .
What experimental strategies address low yields in the final coupling step?
Q. Advanced Research Focus
- Microwave-assisted synthesis : Enhance reaction kinetics for sluggish coupling steps (e.g., thiophene-pyrrole fusion) by reducing time from hours to minutes .
- Flow chemistry : Improve reproducibility and scalability by controlling residence time and reagent mixing ratios .
How should researchers handle discrepancies in biological activity data across studies?
Q. Advanced Research Focus
- Assay standardization : Use positive controls (e.g., known kinase inhibitors if studying enzyme inhibition) to calibrate activity measurements .
- Metabolite profiling : Verify whether observed activity stems from the parent compound or its metabolites using hepatic microsome models .
What are the best practices for comparing this compound with structurally related analogs?
Q. Basic Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
